![molecular formula C21H25NO4Si B6149753 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid CAS No. 2171621-62-6](/img/no-structure.png)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid

カタログ番号 B6149753

CAS番号:

2171621-62-6

分子量: 383.5

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

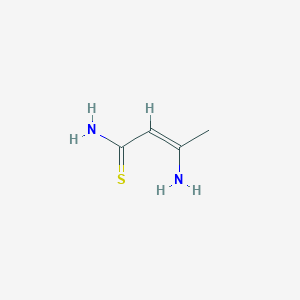

The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the Fmoc group and the trimethylsilyl group. The Fmoc group consists of a fluorene moiety (a three-ring aromatic system) attached to a carbamate group. The trimethylsilyl group consists of a silicon atom bonded to three methyl groups and the rest of the molecule .Chemical Reactions Analysis

The Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis. The trimethylsilyl group can be removed under mildly acidic conditions or with fluoride ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would largely depend on the specific structure and functional groups present. As an Fmoc-protected amino acid, it would likely be a solid at room temperature .作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid' involves the protection of the amine group, followed by the introduction of the fluorenyl group, and then the introduction of the trimethylsilyl group. Finally, the deprotection of the amine group is carried out to obtain the desired compound.", "Starting Materials": [ "2-amino-3-(trimethylsilyl)propanoic acid", "9H-fluorene", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane (DCM)", "Tetrahydrofuran (THF)", "Acetic acid", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of the amine group with tert-butyloxycarbonyl (BOC) in the presence of DIPEA and DCM", "Introduction of the fluorenyl group by reacting BOC-protected amino acid with 9H-fluorene, DCC, and NHS in DCM", "Deprotection of the BOC group with HCl in methanol", "Introduction of the trimethylsilyl group by reacting the amino acid with trimethylsilyl chloride and TEA in THF", "Deprotection of the amine group with NaOH in acetic acid to obtain the desired compound" ] } | |

CAS番号 |

2171621-62-6 |

製品名 |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid |

分子式 |

C21H25NO4Si |

分子量 |

383.5 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3-[(4-methylpyridin-2-yl)oxy]benzoic acid

1280579-50-1

2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol

1020962-63-3

5-amino-6-methoxypyridine-3-carbonitrile

1697305-07-9